3-(4-fluorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one
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Overview
Description
3-(4-fluorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one is a complex organic compound that belongs to the class of thiazoloquinazolines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinazoline ring, along with fluorophenyl and trifluoromethylphenyl substituents. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Scientific Research Applications
3-(4-fluorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a thiourea derivative with α-haloketones under basic conditions.
Formation of the Quinazoline Ring: The quinazoline ring can be constructed by cyclization of an anthranilic acid derivative with formamide or its equivalents.
Coupling of the Rings: The thiazole and quinazoline rings are then coupled through a series of condensation reactions, often involving the use of strong acids or bases as catalysts.
Introduction of Fluorophenyl and Trifluoromethylphenyl Groups: These groups can be introduced through nucleophilic aromatic substitution reactions, using appropriate fluorinated reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or trifluoromethylphenyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazoloquinazoline derivatives.
Substitution: Substituted fluorophenyl or trifluoromethylphenyl derivatives.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in cellular processes, leading to disruption of metabolic pathways.
Interact with Receptors: Modulate the activity of receptors on the cell surface, affecting signal transduction pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one
- 3-(4-bromophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and trifluoromethylphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F4N2OS2/c25-17-10-8-15(9-11-17)20-21-29(13-14-4-3-5-16(12-14)24(26,27)28)22(31)18-6-1-2-7-19(18)30(21)23(32)33-20/h3-5,8-12,18-19H,1-2,6-7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEDTBWYUUKYBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C3=C(SC(=S)N23)C4=CC=C(C=C4)F)CC5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F4N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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